molecular formula C19H19BrN4O2 B2946763 1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one CAS No. 2097926-57-1

1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one

Cat. No.: B2946763
CAS No.: 2097926-57-1
M. Wt: 415.291
InChI Key: GVSJGNZRNPLVEJ-UHFFFAOYSA-N
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Description

1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one is a complex organic compound that features a combination of bromopyrimidine, piperidine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Scientific Research Applications

1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in enzymes or receptors, while the indole component can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one is unique due to the combination of bromopyrimidine, piperidine, and indole moieties in a single molecule. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2/c20-14-10-22-19(23-11-14)26-15-4-3-7-24(12-15)18(25)8-13-9-21-17-6-2-1-5-16(13)17/h1-2,5-6,9-11,15,21H,3-4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSJGNZRNPLVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)OC4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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